Disulfiram

Cat. No. B1670777

Key on ui cas rn:

97-77-8

M. Wt: 296.5 g/mol

InChI Key: AUZONCFQVSMFAP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06465691B1

Procedure details

Diethylamine (150 g, 2.05 moles) and manganese acetate catalyst (30 mg, 0.12 mmole) were charged into a 1 liter reactor at room temperature. The reactor was evacuated to 0.6×105 Pa (0.6 bar) and carbon disulfide (87.5 g, 1.15 moles) was dosed in 20 min while increasing the temperature to 60° C. The reactor was pressurized to 3×105 (3 bar) with pure oxygen and the stirring speed was raised to 1400 rpm. Carbon disulfide dosing was started again at a dosing rate of 2 moles per mole oxygen reacted, i.e. 68.5 g (0.90 mole) in 280 min. The reaction was stopped when the oxygen flow fell below 1 ml/min. After removal of the reaction water formed by evaporation, 295 g of tetraethyl thiuram disulfide were obtained (yield: 97.2 wt %) with a purity of 96.7 wt % (as determine d by the H2S titration method).

Identifiers

|

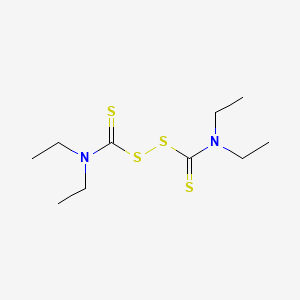

REACTION_CXSMILES

|

[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].O=O.[C:8](=[S:10])=[S:9]>C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[CH2:1]([N:3]([CH2:4][CH3:5])[C:8](=[S:10])[S:9][S:9][C:8](=[S:10])[N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])[CH3:2] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NCC

|

|

Name

|

|

|

Quantity

|

30 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)=S

|

Step Six

|

Name

|

|

|

Quantity

|

87.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)=S

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the stirring speed was raised to 1400 rpm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted

|

WAIT

|

Type

|

WAIT

|

|

Details

|

i.e. 68.5 g (0.90 mole) in 280 min

|

|

Duration

|

280 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the reaction water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed by evaporation

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)N(C(SSC(N(CC)CC)=S)=S)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 295 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |